Allyl Ester of Atorvastatin Cyclic (Fluorophenyl) Impurity

Catalog No.
S814191
CAS No.
1316643-57-8
M.F
C36H39FN2O7
M. Wt
630.713
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl Ester of Atorvastatin Cyclic (Fluorophenyl) ...

CAS Number

1316643-57-8

Product Name

Allyl Ester of Atorvastatin Cyclic (Fluorophenyl) Impurity

IUPAC Name

prop-2-enyl 4-[1-(4-fluorophenyl)-5-hydroxy-2-phenyl-4-(phenylcarbamoyl)-5-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoate

Molecular Formula

C36H39FN2O7

Molecular Weight

630.713

InChI

InChI=1S/C36H39FN2O7/c1-4-21-44-31(41)23-29(40)22-30-19-20-39-35(43,24(2)3)34(32(42)38-28-13-9-6-10-14-28)33(46-34,25-11-7-5-8-12-25)36(39,45-30)26-15-17-27(37)18-16-26/h4-18,24,29-30,40,43H,1,19-23H2,2-3H3,(H,38,42)

InChI Key

YVZRKOVVTBBKSK-UHFFFAOYSA-N

SMILES

CC(C)C1(C2(C(O2)(C3(N1CCC(O3)CC(CC(=O)OCC=C)O)C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6)O

Synonyms

1β-(4-Fluorophenyl)hexahydro-β,7-dihydroxy-7-(1-methylethyl)-1α-phenyl-7α-[(phenylamino)carbonyl]-3H-oxireno[3,4]pyrrolo[2,1-b][1,3]oxazine-3-butanoic Acid Allyl Ester; Allyl-ATV-cycloFP;

Allyl-ATV-cycloFP An Intermediate in Pharmaceutical Research

Potential Applications in Organic Synthesis

. This includes both the synthesis and application of these species. Allylboron species participate in a range of reactions, including asymmetric catalysis. The most important reactions are the allylboration of carbonyl and imine functionalities .

Significance in Biomedicine

Allyl-terminated polymers or macromonomers are synthesized by using an allyl-functionalized initiator or monomer, or by modifications with an allyl compound .

The allyl ester of atorvastatin cyclic (fluorophenyl) impurity is a synthetic compound related to the drug atorvastatin. Atorvastatin is a medication used to lower cholesterol []. This impurity is not an intended part of the atorvastatin molecule and can be present in small amounts during the drug's manufacturing process [].


Molecular Structure Analysis

The compound possesses a complex molecular structure with several key features:

  • A central lactone ring with a fluorophenyl group (attached to a benzene ring with a fluorine atom) []. This core structure is similar to atorvastatin.
  • An allyl ester group (derived from acrylic acid) linked to the lactone ring []. This ester linkage distinguishes the impurity from atorvastatin.
  • Additional functional groups including hydroxyls and a nitrogen-containing group [].

The specific arrangement of these elements determines the overall shape and properties of the molecule.


Chemical Reactions Analysis

  • The allyl ester group is susceptible to hydrolysis (reaction with water) which could cleave the ester linkage and convert the impurity back to a structure closer to atorvastatin [].
  • The presence of the lactone ring suggests the possibility of reactions involving ring-opening or modification.

Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of this impurity is scarce due to its proprietary nature and role as an impurity. Generally, these properties are not a primary focus in impurity research.

As an impurity, this compound is not intended to have a specific mechanism of action within the body. Its presence is undesirable in atorvastatin medications.

Limited information exists on the safety hazards of this specific impurity. However, as a general principle, impurities in pharmaceutical substances can potentially affect the drug's efficacy or safety profile. Regulatory agencies establish guidelines to control the amount of impurities allowed in medications [].

XLogP3

4.8

Dates

Modify: 2023-08-15

Explore Compound Types